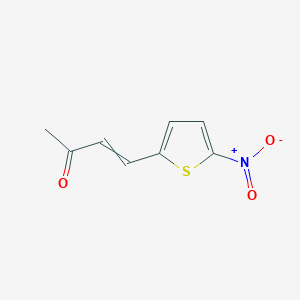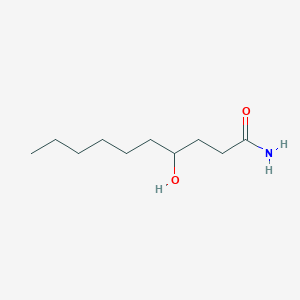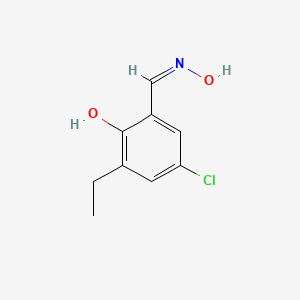
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This compound is derived from 5-chloro-3-ethyl-2-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime typically involves the reaction of 5-chloro-3-ethyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds as follows:
5-Chloro-3-ethyl-2-hydroxybenzaldehyde+NH2OH⋅HCl→5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime+H2O+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may have potential as bioactive molecules.
Medicine: Oxime derivatives are known for their medicinal properties, including their use as antidotes for organophosphate poisoning. This compound may serve as a precursor for the synthesis of pharmacologically active oxime derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It may also be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-hydroxybenzaldehyde oxime
- 3-Ethyl-2-hydroxybenzaldehyde oxime
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime
Comparison:
- 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and properties.
- 5-Chloro-2-hydroxybenzaldehyde oxime lacks the ethyl group, which may result in different chemical behavior.
- 3-Ethyl-2-hydroxybenzaldehyde oxime lacks the chloro group, which can affect its reactivity towards nucleophiles.
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime has a methyl group instead of an ethyl group, which can lead to variations in steric and electronic effects.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
56911-70-7 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
4-chloro-2-ethyl-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C9H10ClNO2/c1-2-6-3-8(10)4-7(5-11-13)9(6)12/h3-5,12-13H,2H2,1H3/b11-5- |
InChI-Schlüssel |
MJXMNZFQFUCVOH-WZUFQYTHSA-N |
Isomerische SMILES |
CCC1=C(C(=CC(=C1)Cl)/C=N\O)O |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)Cl)C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


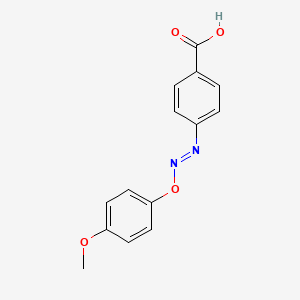

![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
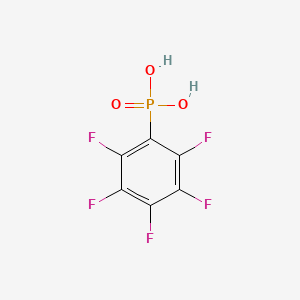
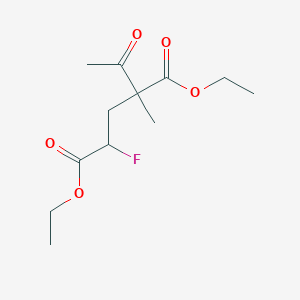
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
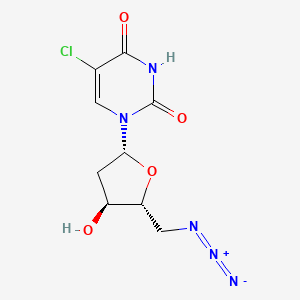

silane](/img/structure/B14621063.png)
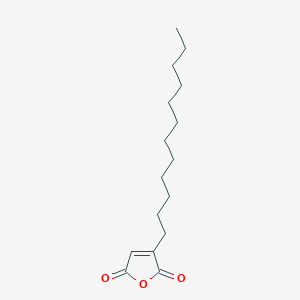

![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
